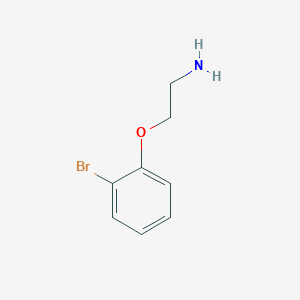

2-(2-Bromo-phenoxy)-ethylamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-bromophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRFNXLTMNVOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627579 | |

| Record name | 2-(2-Bromophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26646-25-3 | |

| Record name | 2-(2-Bromophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Bromo Phenoxy Ethylamine and Analogues

Classical Approaches for Phenoxyethylamine Core Synthesis

The traditional synthesis of the phenoxyethylamine core, the foundational structure of 2-(2-Bromo-phenoxy)-ethylamine, typically relies on well-established reactions such as etherification and amination.

Etherification Reactions in Aryl Ether Formation

The Williamson ether synthesis is a cornerstone for the formation of the aryl ether linkage in phenoxyethylamines. francis-press.comnumberanalytics.commasterorganicchemistry.com This method involves the reaction of a phenoxide ion with a primary alkyl halide. In the context of this compound synthesis, this would typically involve the reaction of 2-bromophenol (B46759) with a suitable 2-haloethylamine or a protected version like 2-chloroethylamine. chemchart.com The reaction is generally conducted in the presence of a base, such as potassium carbonate, which deprotonates the phenol (B47542) to form the more nucleophilic phenoxide. brieflands.com

The general mechanism involves an SN2 (bimolecular nucleophilic substitution) attack of the phenoxide on the electrophilic carbon of the ethylamine (B1201723) derivative. numberanalytics.com To achieve good yields, primary alkyl halides are preferred, as secondary and tertiary halides are more prone to elimination side reactions. masterorganicchemistry.com The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being employed to facilitate the reaction. numberanalytics.com

A common strategy involves the following steps:

Reaction of a substituted phenol (e.g., 2-bromophenol) with a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) to generate the corresponding phenoxide. brieflands.com

Addition of a 2-haloethylamine derivative to the reaction mixture. brieflands.com

The reaction is often heated to reflux to ensure completion. brieflands.com

Amination Reactions in Amine Moiety Installation

The amine group can be introduced through various classical amination methods. One common approach is the Gabriel synthesis, which involves the reaction of a phenoxyethyl halide with potassium phthalimide (B116566). google.com This forms a phthalimide derivative which can then be deprotected, typically by treatment with hydrazine (B178648) hydrate (B1144303), to yield the primary amine. google.comgoogle.com This method is advantageous as it prevents over-alkylation, a common side reaction with other amination techniques. google.com

Another classical method is reductive amination. uasz.sn This involves the reaction of a phenoxy-substituted aldehyde or ketone with ammonia (B1221849) or an amine in the presence of a reducing agent. For instance, 2-phenoxyacetaldehyde can be reacted with ammonia to form an imine, which is subsequently reduced to 2-phenoxyethylamine. Common reducing agents for this transformation include sodium cyanoborohydride or catalytic hydrogenation.

A related approach starts with the corresponding phenoxyacetonitrile. The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. google.com However, the use of potent and hazardous reagents like LiAlH₄ is less favorable for large-scale industrial processes. google.com

Advanced and Greener Synthetic Strategies

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and scalable methods for the synthesis of phenoxyethylamines.

Optimized Reaction Conditions for Enhanced Yield and Purity

Optimization of reaction parameters is crucial for improving the efficiency of both classical and modern synthetic routes. This includes the careful selection of solvents, catalysts, temperature, and reaction time. For instance, in the Williamson ether synthesis, using phase-transfer catalysts can enhance the reaction rate and yield, especially when dealing with sparingly soluble reactants.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. kaust.edu.sa The use of microwave irradiation can significantly reduce reaction times and often leads to higher yields and purer products compared to conventional heating methods. researchgate.net

The principles of green chemistry are increasingly being applied to chemical synthesis. nih.govmatanginicollege.ac.in This includes the use of less hazardous solvents, such as water or polyethylene (B3416737) glycol (PEG), and developing solvent-free reaction conditions. researchgate.netmatanginicollege.ac.in For example, surfactant-assisted Williamson synthesis in aqueous media has been reported as a greener alternative. francis-press.com

Exploration of Catalytic Systems in C-O and C-N Bond Formations

Modern organic synthesis heavily relies on transition metal catalysis to form carbon-heteroatom bonds with high efficiency and selectivity.

C-O Bond Formation: Palladium- and copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig etherification, have become powerful alternatives to the classical Williamson synthesis for forming the aryl ether bond. organic-chemistry.orgresearchgate.net These reactions typically involve the coupling of an aryl halide (e.g., 1,2-dibromobenzene) with an alcohol (e.g., ethanolamine). Palladium-catalyzed methods, in particular, offer broad substrate scope and functional group tolerance. researchgate.net The choice of ligand is critical for the success of these reactions, with specialized phosphine-based ligands being developed to promote efficient C-O bond formation. researchgate.net Copper-catalyzed systems, often requiring less expensive catalysts, are also widely used. kaust.edu.sa

C-N Bond Formation: The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. organic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the arylation of amines with aryl halides or triflates. organic-chemistry.orgnih.gov In the synthesis of this compound, this could involve the coupling of 2-bromophenoxyethanol with an ammonia equivalent. The development of sophisticated ligands has enabled these reactions to proceed under mild conditions with a wide range of substrates, including primary aliphatic amines. nih.gov

Manganese-catalyzed C-N bond formation via hydrogen auto-transfer has also emerged as a more sustainable approach, utilizing alcohols as alkylating agents for amines. beilstein-journals.org

Industrial-Scale Process Considerations and Efficiency

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges. Key considerations include cost-effectiveness, safety, and environmental impact. Industrial processes are optimized to maximize yield and purity while minimizing waste and energy consumption.

For large-scale production, hazardous reagents such as sodium hydride and lithium aluminum hydride are often avoided in favor of safer alternatives. google.com Catalytic processes are highly favored due to the use of small quantities of catalyst, which can often be recycled and reused, reducing both cost and waste. matanginicollege.ac.in

Process optimization for industrial synthesis may involve:

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Catalyst Recovery and Reuse: Developing robust and recyclable catalysts is a key goal for sustainable industrial synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. matanginicollege.ac.in

The development of one-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve process efficiency and reduce waste.

Comparative Analysis of Synthetic Routes

The synthesis of this compound and its analogues, such as the methoxy (B1213986) and ethoxy derivatives, can be achieved through several distinct chemical pathways. A common strategy involves the Williamson ether synthesis, where a phenoxide reacts with a 2-haloethylamine or a precursor. Another prominent method is the Gabriel synthesis, which utilizes potassium phthalimide to introduce the amine group, thereby avoiding the formation of secondary and tertiary amine byproducts. Other approaches include reductive amination of a corresponding aldehyde or reduction of a nitrile intermediate.

The choice of a specific route often depends on the desired scale, purity requirements, and available resources. For instance, routes employing highly reactive and hazardous materials may be suitable for small-scale academic synthesis under controlled conditions but are less desirable for industrial production where safety and environmental impact are paramount.

Evaluation of Reagent Toxicity and Process Hazards

The safety profile of a synthetic route is fundamentally linked to the toxicity and hazards of the reagents, solvents, and intermediates involved. Several methods for synthesizing phenoxy ethylamines employ substances that require careful handling and pose significant risks, particularly on a larger scale.

One common route to analogous 2-(2-alkoxyphenoxy)ethylamines involves the use of potassium phthalimide followed by cleavage with hydrazine hydrate. google.com Hydrazine hydrate is recognized as a toxic, corrosive, and hazardous substance, making it unsuitable for commercial manufacturing. google.com Alternative routes have utilized reagents such as sodium hydride (NaH) and lithium aluminum hydride (LiAlH₄). google.com These reagents are hazardous due to their high reactivity, particularly with moisture, and are not ideal for safe commercial production. google.com For example, NaH is a flammable solid that reacts violently with water, while LiAlH₄ is also water-reactive and can ignite upon contact with air or moisture.

The synthesis of the bromo-analogue itself introduces hazards associated with brominating agents or bromo-containing precursors. sci-hub.se For example, molecular bromine is highly toxic and corrosive. sci-hub.se The use of 2-bromoethylamine (B90993) hydrobromide as a starting material is a viable option, though its preparation involves handling large quantities of concentrated hydrobromic acid. orgsyn.org

A comparative evaluation of hazardous reagents used in the synthesis of this compound and its analogues is presented below.

| Reagent | Synthetic Step/Route | Associated Hazards | Source |

|---|---|---|---|

| Hydrazine Hydrate | Phthalimide cleavage (Gabriel Synthesis) | Toxic, corrosive, hazardous, unsuitable for commercial manufacturing. | google.com |

| Sodium Hydride (NaH) | Reaction of guaiacol (B22219) with bromo-acetonitrile. | Hazardous, water-reactive, not suitable for safe commercial manufacturing. | google.com |

| Lithium Aluminium Hydride (LiAlH₄) | Reduction of nitrile intermediate. | Hazardous, water-reactive, not suitable for safe commercial manufacturing. | google.com |

| Molecular Bromine (Br₂) | Aromatic bromination. | Toxic, corrosive, hazardous nature. | sci-hub.se |

| 2-Bromopropane | Potential alkylating agent. | Highly flammable liquid and vapour, may damage fertility or the unborn child. | lobachemie.com |

| Epichlorohydrin | Intermediate synthesis for analogues. | Used in excess, requires careful temperature control (55-60°C). | google.com |

Impurity Profiles and Purification Methodologies

The purity of the final compound is contingent upon the synthetic route chosen and the effectiveness of the purification methods employed. Different synthetic pathways can lead to characteristic impurity profiles. For example, direct amination reactions using ammonia or simple amines can result in the formation of di- and tri-substituted amine side products, which complicates purification and reduces the yield of the desired primary amine. google.com

A key impurity in the synthesis of carvedilol, which uses a phenoxy ethylamine intermediate, is identified as (2RS)-1-[benzyl[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazole-4-yloxy)propan-2-ol. indocoanalyticalsolutions.com This highlights the types of complex side-products that can form. The synthesis of related acetamides can result in unreacted phenol, which can be removed by washing with a sodium carbonate solution. nih.gov

A variety of purification techniques are utilized to isolate and purify this compound and its analogues. Common methods include:

Crystallization/Recrystallization : This is a widely used method for purifying solid products. Solvents such as methanol, ethanol, isopropanol, and ethyl acetate (B1210297) are often employed. google.comnih.gov In one procedure, a wet solid was dissolved in methanol, heated to reflux, cooled, and filtered to yield the purified compound. google.com

Precipitation : The product can be precipitated from the reaction mixture by adding a non-solvent. For example, after a reaction in an organic solvent, adding water can cause the desired compound to precipitate. google.com

Slurrying : The crude solid product can be washed by stirring it as a suspension (slurry) in a suitable solvent to dissolve impurities. google.com

Distillation : For liquid products or intermediates, high vacuum distillation can be an effective purification method. google.com

Chromatography : Flash and preparative chromatography are powerful tools for separating complex mixtures and isolating impurities, even at trace levels. indocoanalyticalsolutions.commdpi.com High-performance liquid chromatography (HPLC) is often used to assess purity, with one synthesis reporting a purity of 98.74%. google.com

| Potential Impurity | Originating Synthetic Step | Purification Method | Source |

|---|---|---|---|

| Di- & Tri-substituted amines | Direct amination with ammonia. | Gabriel synthesis is used to avoid this; chromatography for separation. | google.com |

| Unreacted Phenols | Incomplete Williamson ether synthesis. | Washing with aqueous base (e.g., 10% sodium carbonate solution). | nih.gov |

| Complex side-products (e.g., from subsequent reactions) | Reactions of the target amine with other reagents. | Isolation and characterization via LC-MS, NMR; purification by preparative chromatography. | indocoanalyticalsolutions.com |

| Starting materials and reagents | Incomplete reaction. | Crystallization, distillation, slurrying, chromatography. | google.comnih.gov |

Yield and Scalability Assessments for Academic and Industrial Utility

The efficiency and scalability of a synthetic route are critical factors for its practical application, whether in an academic laboratory for research purposes or in an industrial setting for large-scale production.

For academic utility, routes that are quick and versatile, even if they involve more expensive or hazardous reagents, may be acceptable. For example, syntheses utilizing LiAlH₄ or NaH are common in laboratory settings. google.com

For industrial utility, the focus shifts to cost-effectiveness, safety, environmental impact, and robustness. A process that avoids hazardous reagents like hydrazine hydrate is highly preferred. google.com A patent for related 2-(2-alkoxy phenoxy) ethylamines describes a commercially viable process that reacts a chloro-intermediate with potassium phthalimide, followed by hydrolysis with potassium hydroxide (B78521) instead of hydrazine. google.com This process is safer and more suitable for commercial manufacturing. google.com The synthesis of β-bromoethylamine hydrobromide from ethanolamine (B43304) and hydrobromic acid has been reported with an 83% yield, demonstrating a potentially scalable precursor synthesis. orgsyn.org

The development of kilogram-scale syntheses for related pharmaceutical building blocks emphasizes the importance of process simplification, such as using in-situ synthesis of intermediates, reducing safety hazards, and eliminating the need for column chromatography where possible. researchgate.net The choice of solvent is also crucial; for instance, a reaction might be performed in an excess of one reagent (like epichlorohydrin) to act as both reactant and solvent, followed by evaporation, which can be efficient on a large scale. google.com

| Synthetic Route | Key Features | Reported Yield | Scalability Assessment | Source |

|---|---|---|---|---|

| Gabriel Synthesis (Hydrazine variation) | Uses potassium phthalimide; avoids over-alkylation. | Generally good yields. | Poor for industrial use due to toxic hydrazine hydrate. | google.com |

| Gabriel Synthesis (KOH variation) | Safer alternative to hydrazine for phthalimide cleavage. | Example yield for an analogue: 98.5 g from 136 g wet material. | Good for industrial use; avoids highly toxic reagents. | google.com |

| Nitrile Reduction (using LiAlH₄) | Reacts a phenol with bromo-acetonitrile, followed by reduction. | Not specified, but often high for this type of reduction. | Poor for industrial use due to hazardous LiAlH₄. | google.com |

| Williamson Ether Synthesis followed by Amination | A versatile and common method in medicinal chemistry. | Yields vary depending on substrates and conditions. | Scalable, provided the amination step avoids hazardous reagents. | beilstein-journals.orgtubitak.gov.tr |

| Kilogram-Scale Process Principles | Focus on process simplification, in-situ synthesis, avoiding chromatography. | High yields are a key goal (e.g., 40% overall for a multi-step synthesis). | Specifically designed for high industrial utility. | researchgate.net |

Chemical Reactivity and Derivatization Strategies of 2 2 Bromo Phenoxy Ethylamine

Reactivity of the Aryl Bromide Moiety

The presence of a bromine atom on the phenyl ring is a key feature for the functionalization of the 2-(2-bromo-phenoxy)-ethylamine scaffold. While aryl halides are typically less reactive than their alkyl counterparts, the carbon-bromine bond can be activated under specific conditions to participate in a variety of chemical transformations.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process where the nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comgovtpgcdatia.ac.in The departure of the leaving group in the second step restores the aromaticity of the ring. uomustansiriyah.edu.iq

The reactivity of aryl halides in SNAr reactions is highly dependent on the electronic properties of the ring. The reaction is greatly facilitated by the presence of strong electron-withdrawing groups (such as -NO2 or -CN) positioned ortho or para to the leaving group. masterorganicchemistry.comuomustansiriyah.edu.iq These groups stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining addition step. masterorganicchemistry.com

In the case of this compound, the phenoxy-ethylamine substituent does not act as a strong electron-withdrawing group. Therefore, direct nucleophilic displacement of the bromine atom by common nucleophiles under standard conditions is generally unfavorable. govtpgcdatia.ac.inuomustansiriyah.edu.iq While the fluorine atom is typically the best leaving group among halogens for SNAr reactions due to its high electronegativity which enhances the electrophilicity of the carbon under attack, even aryl bromides can undergo substitution if the ring is sufficiently activated. masterorganicchemistry.comuomustansiriyah.edu.iq For unactivated aryl bromides like the title compound, forcing conditions such as high temperatures, high pressures, or the use of highly reactive nucleophiles would be necessary to achieve substitution. govtpgcdatia.ac.in Intramolecular nucleophilic aromatic substitution has been observed in related 2-bromophenyl compounds, often mediated by a strong base under high temperatures to facilitate cyclization. organic-chemistry.org

Transition-Metal-Catalyzed Cross-Coupling Reactions for Aryl Functionalization

The aryl bromide moiety in this compound is an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. eie.gr Palladium-based catalysts are most commonly employed for these transformations, which have become fundamental methods in modern organic synthesis. eie.grresearchgate.net The versatility of these reactions allows for the introduction of a diverse range of functional groups onto the aromatic ring.

Several key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This would allow for the introduction of a second amino group to the aromatic ring.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst, to form a carbon-carbon triple bond (an arylethynyl group). organic-chemistry.org

Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene to form a substituted alkene, again using a palladium catalyst.

Hiyama Coupling: This involves the coupling of the aryl bromide with an organosilicon compound, catalyzed by palladium or other transition metals. mdpi.com

These reactions provide reliable and high-yielding pathways to complex molecules from the relatively simple this compound precursor. organic-chemistry.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-C |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand (e.g., BINAP) | Aryl-N |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) salt, Base | Aryl-C≡C |

| Heck | Alkene | Pd catalyst, Base (e.g., Et₃N) | Aryl-C=C |

| Hiyama | R-Si(OR')₃ | Pd catalyst, F⁻ activator (e.g., TBAF) | Aryl-C |

Direct Bromine-Centered Transformations

Beyond transition-metal catalysis, the aryl bromide can undergo direct transformations. One of the most common is a lithium-halogen exchange reaction, typically effected by treatment with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. This reaction rapidly converts the aryl bromide into a highly reactive aryllithium species. This intermediate can then be treated with a wide variety of electrophiles to install different functional groups. For example, quenching with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid, while reaction with an aldehyde or ketone produces a secondary or tertiary alcohol, respectively.

Similarly, the aryl bromide can be converted into a Grignard reagent (arylmagnesium bromide) by reacting it with magnesium metal. Grignard reagents, while less reactive than their organolithium counterparts, are still powerful nucleophiles that can react with a broad spectrum of electrophiles. These bromine-centered transformations provide a complementary, catalyst-free method for functionalizing the aromatic ring.

Reactivity of the Primary Amine Functionality

The primary ethylamine (B1201723) side chain offers a second, distinct site for derivatization. The nitrogen atom's lone pair of electrons makes it both basic and nucleophilic, allowing it to react with a wide range of electrophilic partners.

N-Alkylation and N-Acylation Reactions

The primary amine of this compound can be readily modified through N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide, to form secondary and tertiary amines. evitachem.comlibretexts.org The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide. A significant challenge in this reaction is controlling the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org Using a large excess of the primary amine can favor the formation of the secondary amine. A more controlled method for N-alkylation is reductive amination. nih.gov This involves reacting the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the corresponding secondary or tertiary amine. nih.gov

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride, to form an amide. evitachem.commdpi.com This reaction is typically fast and high-yielding, often carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl). mdpi.com The resulting amide bond is very stable and is a common functional group in many biologically active molecules.

| Reaction Type | Reagent | Product | Conditions (Typical) |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base, Solvent (e.g., ACN, EtOH) |

| Reductive Amination | Aldehyde/Ketone | Secondary/Tertiary Amine | Reducing agent (e.g., NaBH(OAc)₃) |

| N-Acylation | Acyl Chloride (RCOCl) | Amide | Base (e.g., Pyridine, Et₃N) |

| N-Acylation | Anhydride ((RCO)₂O) | Amide | Base (optional) |

Formation of Amides, Ureas, and Thioureas

In addition to acylation with pre-formed acyl chlorides, amides can be synthesized directly from carboxylic acids using coupling reagents. researchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. researchgate.netfishersci.co.uk This method is widely used, especially in peptide synthesis, because of its mild conditions and broad substrate scope. fishersci.co.uk

Ureas are derivatives of carbonic acid and can be synthesized from the primary amine of this compound by reaction with an isocyanate (R-N=C=O). google.comchemicaljournal.in The nucleophilic amine attacks the electrophilic carbon of the isocyanate to form a stable urea (B33335) linkage. Alternatively, reagents like phosgene, triphosgene, or carbonyldiimidazole (CDI) can be used to first activate the amine, which then reacts with another amine to form a symmetrical or unsymmetrical urea. nih.gov

Thioureas are the sulfur analogs of ureas and are formed in a similar manner. The reaction of the primary amine with an isothiocyanate (R-N=C=S) provides a straightforward route to thiourea (B124793) derivatives. mdpi.comchemicaljournal.inresearchgate.net The chemistry of ureas and thioureas is extensive, and these functional groups are common motifs in pharmaceuticals and agrochemicals. google.comresearchgate.net

| Derivative | Reagent(s) | Functional Group Formed |

| Amide | Carboxylic Acid + Coupling Agent (e.g., EDC, HATU) | -NH-C(=O)-R |

| Urea | Isocyanate (R-N=C=O) | -NH-C(=O)-NH-R |

| Thiourea | Isothiocyanate (R-N=C=S) | -NH-C(=S)-NH-R |

Cyclization Reactions to Form Heterocyclic Systems

The strategic positioning of the primary amine and the aryl bromide in this compound makes it an ideal precursor for intramolecular cyclization reactions to construct seven-membered heterocyclic rings. Specifically, it can be used to synthesize the dibenzo[b,f] Current time information in Bangalore, IN.usc.eduoxazepine core, a scaffold present in various pharmacologically active compounds.

The most common strategy involves an intramolecular N-arylation, where the nitrogen of the ethylamine chain displaces the bromine atom on the adjacent phenyl ring. This transformation is typically mediated by a transition metal catalyst, such as palladium or copper, in a reaction analogous to the Buchwald-Hartwig amination or the Ullmann condensation.

Palladium-Catalyzed Cyclization: Intramolecular palladium-catalyzed C-N bond formation is a powerful method for synthesizing nitrogen-containing heterocycles. nih.govbeilstein-journals.org For a substrate like this compound, the reaction would proceed via oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination of the primary amine and subsequent reductive elimination to form the tricyclic product and regenerate the catalyst. The choice of ligand, base, and solvent is critical for achieving high yields. While direct examples for this specific molecule are not extensively documented in readily available literature, the cyclization of analogous 2-(2-iodophenoxy)anilines to form dibenzo[b,f] Current time information in Bangalore, IN.usc.eduoxazepin-11(10H)-ones via palladium-catalyzed cyclocarbonylation highlights the feasibility of such ring closures. nih.gov

Copper-Catalyzed Cyclization: The copper-catalyzed Ullmann condensation is another viable route. These reactions often require higher temperatures compared to palladium-catalyzed systems but can be more cost-effective. The process involves the coupling of the amine with the aryl bromide, typically using a copper(I) salt as the catalyst and a suitable ligand and base. rsc.org The synthesis of various nitrogen-containing heterocycles through copper-catalyzed domino C-heteroatom reactions demonstrates the broad applicability of this method. rsc.org

Alternative strategies, such as radical cyclizations, could also be explored. beilstein-journals.org A tin- or silane-mediated radical reaction could initiate cyclization by forming an aryl radical at the C-Br bond, which is then trapped by the ethylamine side-chain, although this may lead to different or less selective outcomes. beilstein-journals.orgjst.go.jp

Table 1: Potential Intramolecular Cyclization Strategies for this compound

| Cyclization Strategy | Typical Catalyst System | Potential Product | Key Features |

|---|---|---|---|

| Intramolecular Buchwald-Hartwig Amination | Pd(0) or Pd(II) precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), phosphine (B1218219) ligand (e.g., BINAP, Xantphos), base (e.g., NaOtBu, Cs₂CO₃) | Dibenzo[b,f] Current time information in Bangalore, IN.usc.eduoxazepine derivative | Mild reaction conditions, high functional group tolerance. nih.gov |

| Intramolecular Ullmann Condensation | Cu(I) salt (e.g., CuI, CuBr), ligand (e.g., 1,10-phenanthroline, L-proline), base (e.g., K₂CO₃, K₃PO₄) | Dibenzo[b,f] Current time information in Bangalore, IN.usc.eduoxazepine derivative | Cost-effective catalyst, often requires higher temperatures. rsc.orgmdpi.com |

Comprehensive Derivatization Strategies

The dual reactivity of this compound allows for extensive derivatization at either the amine or the aryl bromide site, or both, through carefully planned synthetic sequences.

Synthesis of Substituted Phenoxyethylamines and Their Analogues

The generation of analogues can be systematically approached by modifying the two key functional groups.

Amine Group Derivatization: The primary amine is a versatile nucleophile that readily undergoes a variety of standard transformations. These modifications are crucial for exploring structure-activity relationships, as converting the primary amine to a secondary or tertiary amine, or to an amide or sulfonamide, significantly alters the molecule's polarity, basicity, and hydrogen bonding capability. Common derivatization reactions include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones.

N-Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These reactions typically proceed under standard, mild conditions. sigmaaldrich.comlibretexts.orgscribd.com For instance, the reaction of a related phenoxyethylamine with acetyl chloride or benzoyl chloride can lead to high conversion rates.

Aryl Bromide Derivatization: The bromo substituent on the phenyl ring serves as a versatile handle for introducing a wide array of functionalities via transition-metal-catalyzed cross-coupling reactions. This allows for systematic substitution at the ortho-position relative to the ether linkage. Key reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing alkyl or aryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted anilines.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Cyanation: Reaction with cyanide sources to introduce a nitrile group.

These reactions provide access to a vast chemical space, enabling the synthesis of analogues with diverse electronic and steric properties. organic-chemistry.orgresearchgate.net

Table 2: Representative Derivatization Reactions for this compound

| Reactive Site | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| Amine | N-Acylation | R-COCl, base (e.g., pyridine, Et₃N) | Amide (-NHCOR) |

| N-Alkylation | R-X, base (e.g., K₂CO₃) | Secondary/Tertiary Amine (-NHR, -NR₂) | |

| Reductive Amination | RCHO, reducing agent (e.g., NaBH₃CN) | Secondary Amine (-NHCH₂R) | |

| N-Sulfonylation | R-SO₂Cl, base | Sulfonamide (-NHSO₂R) | |

| Aryl Bromide | Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Aryl/Alkyl substituent (-R) |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, base | Alkynyl substituent (-C≡CR) | |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | Amino substituent (-NR₂) |

Multi-Step Synthetic Sequences Leveraging Bifunctional Reactivity

The presence of two distinct reactive centers allows for multi-step synthetic sequences where each site can be addressed sequentially. libretexts.org This bifunctional reactivity is best exploited by using protecting group strategies to ensure chemoselectivity.

A typical sequence might involve the following steps:

Amine Protection: The primary amine is first protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate. This masks the nucleophilicity of the amine, preventing it from interfering with subsequent steps.

Aryl Bromide Reaction: The aryl bromide is then subjected to a cross-coupling reaction (e.g., Suzuki, Sonogashira) to install a desired substituent on the phenyl ring.

Amine Deprotection: The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl).

Final Amine Derivatization: The now-free primary amine can be further functionalized via acylation, alkylation, or other reactions as described previously.

This orthogonal strategy enables the controlled and systematic construction of a diverse library of complex molecules from a single, versatile starting material. This approach is fundamental in medicinal chemistry for building focused compound libraries for structure-activity relationship studies. youtube.com

Exploration of Structural Modifications for Tunable Properties

The derivatization strategies outlined above are not merely synthetic exercises; they are tools for rationally tuning the physicochemical and pharmacological properties of the molecule. Phenoxyethylamine derivatives are known to interact with various biological targets, including G-protein coupled receptors like serotonin (B10506) and adrenergic receptors. nih.govresearchgate.net Structural modifications can profoundly impact binding affinity, receptor selectivity, and pharmacokinetic profiles.

Lipophilicity and Solubility: The introduction of nonpolar groups (e.g., alkyl, aryl via Suzuki coupling) on the phenyl ring will increase lipophilicity, which can affect membrane permeability and protein binding. Conversely, adding polar groups can enhance water solubility. The ligand-lipophilicity efficiency (LLE) is a key metric used to guide such optimizations. nih.gov

Receptor Affinity and Selectivity: The nature of the substituent on the phenyl ring and the functionality at the amine terminus are critical for molecular recognition. For example, in a series of phenoxyethylamine-based α₁D-adrenoceptor antagonists, modifying the group attached to the amine was a key strategy to enhance potency and selectivity. nih.gov Similarly, structure-activity relationship (SAR) studies on amiodarone, a complex drug containing a phenoxy-ethylamine-like motif, show that modifications to the amine and the aromatic rings drastically alter its pharmacological and toxicity profile. scirp.org

Hydrogen Bonding: Converting the primary amine to a secondary or tertiary amine, or to an amide, changes its ability to act as a hydrogen bond donor. This can fundamentally alter the binding mode of the molecule within a receptor's active site.

By systematically exploring these structural modifications, chemists can fine-tune the properties of the this compound scaffold to develop analogues with optimized characteristics for specific applications.

Table 3: Influence of Structural Modifications on Molecular Properties

| Structural Modification | Potential Effect on Properties | Rationale |

|---|---|---|

| Conversion of primary amine to tertiary amine | Increased lipophilicity, loss of H-bond donor capacity, potential change in receptor selectivity. | Alkyl groups are nonpolar; tertiary amines cannot donate hydrogen bonds. scirp.org |

| Acylation of amine to form an amide | Decreased basicity, increased H-bond acceptor sites, potential for new receptor interactions. | Amides are neutral and introduce a carbonyl oxygen. |

| Introduction of aryl group at bromo-position | Increased lipophilicity and steric bulk, potential for π-π stacking interactions with receptor. | Adds a large, nonpolar aromatic system. |

Applications in Medicinal Chemistry and Drug Discovery

2-(2-Bromo-phenoxy)-ethylamine as a Core Building Block for Drug Candidates

The inherent structural features of this compound make it a valuable component for constructing new drug candidates. The presence of a reactive primary amine and a bromo-substituted aromatic ring allows for a variety of chemical modifications, enabling the exploration of diverse chemical spaces in the quest for new medicines.

Design and Synthesis of Novel Pharmacologically Active Compounds

The synthesis of new pharmacologically active molecules often leverages the reactivity of the ethylamine (B1201723) group of this compound. This amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents. These modifications can significantly influence the compound's biological activity.

For instance, derivatives of related phenoxy acetamide (B32628) structures have been synthesized and evaluated for their potential anticancer, anti-inflammatory, and analgesic activities. In these studies, the phenoxy moiety, similar to that in this compound, serves as a foundational element, with modifications to the amine portion and substitutions on the phenyl ring leading to compounds with varying biological potencies. The bromine atom on the phenyl ring of this compound is also a key functional group for further chemical elaboration, such as through cross-coupling reactions, to build more complex molecular architectures.

Scaffolding for Diverse Therapeutic Classes

The 2-phenethylamine scaffold, of which this compound is a derivative, is a well-established pharmacophore found in a multitude of therapeutic agents. This core structure is present in compounds targeting a wide range of biological systems, including adrenoceptors, dopamine (B1211576) receptors, and serotonin (B10506) receptors. The specific substitution pattern of this compound, with the ortho-bromo substitution on the phenoxy ring, provides a unique steric and electronic profile that can be exploited to design selective ligands for various receptors.

For example, studies on related halogenated compounds have suggested their potential as scaffolds for developing antitubercular and antimalarial agents. The bromine atom can influence the compound's lipophilicity and its ability to interact with biological targets, potentially enhancing its therapeutic efficacy.

Role as a Pharmaceutical Intermediate

Beyond its direct use as a building block for novel drug candidates, this compound and its close analogs serve as crucial intermediates in the synthesis of known active pharmaceutical ingredients (APIs). An intermediate is a compound produced during the synthesis of an API and is essential for the successful formation of the final drug product.

Precursor to Known Active Pharmaceutical Ingredients (APIs)

While specific examples detailing the use of this compound as a direct precursor to a marketed drug are not extensively documented in publicly available literature, related 2-(2-alkoxy phenoxy) ethylamine derivatives are known intermediates in the synthesis of important pharmaceuticals like Carvedilol and Tamsulosin. Carvedilol is a beta-blocker used to treat heart failure and high blood pressure, and Tamsulosin is an alpha-blocker used to treat benign prostatic hyperplasia.

The synthesis of these drugs often involves the reaction of the ethylamine moiety of the intermediate with another molecular fragment to build the final API. For instance, the synthesis of Carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine. This highlights the industrial importance of phenoxy ethylamine derivatives in pharmaceutical manufacturing.

Development of Intermediates for Complex Drug Architectures

The development of complex drug molecules often requires multi-step synthetic routes, where the use of well-defined intermediates is critical. The structure of this compound, with its distinct reactive sites, makes it a suitable starting material for the synthesis of more elaborate intermediates. The bromine atom, for example, can be utilized in various coupling reactions to attach other molecular fragments, thereby constructing complex drug architectures.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. These studies involve systematically altering the chemical structure of a compound and evaluating the effect of these changes on its biological activity. The goal is to identify the key structural features responsible for the desired pharmacological effect.

In the context of this compound derivatives, SAR studies would typically involve modifications at several key positions:

The Amine Group: Altering the nature of the amine, for example, by converting the primary amine to a secondary or tertiary amine, or by incorporating it into a heterocyclic ring, can significantly impact a compound's receptor binding affinity and selectivity.

The Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. The bromine atom in this compound can be moved to other positions (meta or para) or replaced with other halogens (chlorine, fluorine) or different functional groups to probe the electronic and steric requirements of the biological target.

Impact of Bromine Substituent on Binding and Efficacy

The introduction of a bromine atom into a pharmacophore, a strategy known as bromination, can significantly alter a molecule's physicochemical properties and its interaction with biological targets. ump.edu.plump.edu.pl In the case of this compound, the bromine substituent at the 2-position of the phenoxy ring is expected to have a profound impact on its binding affinity and efficacy.

The effects of halogen substitution are multifaceted. The size and lipophilicity of bromine can influence how the molecule fits into a receptor's binding pocket and its ability to cross biological membranes. Furthermore, the bromine atom, due to a phenomenon known as halogen bonding, can act as a halogen bond donor, forming non-covalent interactions with electron-donating atoms like oxygen or nitrogen within the receptor's amino acid residues. ump.edu.pl These interactions can contribute to a higher binding affinity and selectivity for the target receptor.

While direct comparative studies on this compound are not extensively documented in publicly available research, structure-activity relationship studies on related phenoxyethylamine derivatives provide valuable insights. For instance, research on adrenergic receptor antagonists has shown that halogen substitution on the aromatic ring can modulate potency and selectivity. google.com It is hypothesized that the ortho-positioning of the bromine in this compound could enforce a specific conformation of the phenoxy ring relative to the ethylamine side chain, which may be favorable for binding to certain receptor subtypes.

A study on 2-(4-Bromophenoxy) acetamide derivatives, while structurally different, highlighted that the presence of a bromine group at the 4-position significantly contributed to the enhancement of inhibitory activity in cancer cell lines. nih.gov This suggests that the strategic placement of bromine can be a key factor in improving the biological activity of a compound. nih.gov

Table 1: Hypothetical Impact of Bromine Substitution on Receptor Affinity

This table is a hypothetical representation based on general principles of medicinal chemistry, illustrating the potential effects of bromine substitution compared to an unsubstituted analog.

| Compound | Substituent at 2-position | Potential Receptor Affinity (Kᵢ) | Rationale |

| 2-Phenoxyethylamine | -H | Lower | Lacks specific interactions offered by bromine. |

| This compound | -Br | Higher | Potential for halogen bonding and altered conformation leading to enhanced binding. ump.edu.pl |

Influence of Amine Modifications on Receptor Interactions

The primary amine group of the ethylamine side chain is a critical functional group for receptor interaction. It is often protonated at physiological pH, allowing it to form strong ionic bonds with negatively charged amino acid residues, such as aspartate or glutamate, in the binding sites of many G-protein coupled receptors (GPCRs). researchgate.net Modifications to this amine group can dramatically alter the compound's pharmacological profile.

N-acylation, the addition of an acyl group to the amine, would neutralize its basic character, preventing the formation of ionic bonds. This typically leads to a significant loss of affinity for receptors where this interaction is crucial.

Table 2: Predicted Effects of Amine Modification on Receptor Binding

This table illustrates the predicted outcomes of modifying the amine group of this compound based on established medicinal chemistry principles.

| Derivative of this compound | Modification | Expected Impact on Ionic Bonding | Potential Consequence for Receptor Interaction |

| N-Methyl-2-(2-bromo-phenoxy)-ethylamine | Methylation (Primary to Secondary Amine) | Maintained | Altered selectivity and/or potency due to changes in steric hindrance and hydrogen bonding capacity. |

| N,N-Dimethyl-2-(2-bromo-phenoxy)-ethylamine | Dimethylation (Primary to Tertiary Amine) | Maintained | Further changes in selectivity and potency; potential loss of a key hydrogen bond donor. |

| N-Acetyl-2-(2-bromo-phenoxy)-ethylamine | Acetylation (Primary Amine to Amide) | Eliminated | Likely significant loss of affinity for receptors requiring a cationic amine for binding. |

Strategic Derivatization for Enhanced Selectivity and Potency

The rational design of derivatives based on a lead compound like this compound is a cornerstone of drug discovery. The goal is to optimize the molecule's properties to achieve higher potency (activity at lower concentrations) and selectivity (preferential binding to the desired target over other receptors).

Building on the insights from the previous sections, a medicinal chemist might pursue several strategies. To enhance potency, one could explore other halogen substitutions at the 2-position (e.g., chlorine or iodine) to fine-tune the electronic properties and halogen bonding potential. Additionally, substitutions at other positions on the phenoxy ring could be investigated to explore additional binding interactions. For example, adding a methoxy (B1213986) group has been shown to influence receptor affinity in related phenethylamine (B48288) compounds.

To improve selectivity, derivatization of the amine group is a common approach. Incorporating the amine into a cyclic structure, such as a piperidine (B6355638) or piperazine (B1678402) ring, can restrict the conformational flexibility of the side chain. This can lock the molecule into a conformation that is highly favorable for the target receptor but not for off-target receptors, thereby increasing selectivity.

A study involving 2-(substituted phenoxy) acetamide derivatives demonstrated that modifying the N-substituent of the amide could modulate cytotoxic potency against cancer cell lines. nih.gov This underscores the importance of systematic derivatization to identify compounds with improved biological profiles.

Table 3: Strategic Derivatization Approaches and Expected Outcomes

This table outlines potential derivatization strategies for this compound and the intended therapeutic improvements.

| Derivatization Strategy | Example Modification | Primary Goal | Rationale |

| Ring Substitution | Addition of a methoxy group at the 4-position of the phenoxy ring. | Enhance Potency/Selectivity | Explore additional hydrogen bonding or hydrophobic interactions within the receptor pocket. |

| Amine Cyclization | Incorporation of the ethylamine nitrogen into a piperazine ring. | Enhance Selectivity | Reduce conformational flexibility to favor binding to a specific receptor subtype. |

| Side Chain Extension | Changing the ethylamine to a propylamine (B44156) chain. | Optimize Fit | To better align the amine group with a key acidic residue in the binding pocket. |

Biological Activity and Pharmacological Investigations of 2 2 Bromo Phenoxy Ethylamine Derivatives

Mechanisms of Action at the Molecular Level

The biological effects of 2-(2-bromo-phenoxy)-ethylamine derivatives are rooted in their ability to interact with specific macromolecules, initiating a cascade of cellular events. The presence of the phenoxy-ethylamine backbone, modified by the lipophilic and electronegative bromine atom, is crucial to their mechanism of action.

Research has identified G-protein coupled receptors (GPCRs) as primary molecular targets for this class of compounds. Specifically, aroxyethylamine derivatives have been shown to interact with adrenergic receptors. ingentaconnect.comingentaconnect.com The core structure can be considered a flexible analog of phenethylamines, which are well-known ligands for a variety of neurotransmitter receptors. nih.gov

Derivatives of phenoxyethylamine are also known to interact with serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. nih.gov The specific substitutions on the ethylamine (B1201723) portion of the molecule, such as the inclusion of a pyrrolidine (B122466) or piperidine (B6355638) moiety, can significantly influence the affinity and selectivity towards these receptor families. nih.gov The bromine atom on the phenyl ring further modulates these interactions, likely by altering the electronic properties and conformation of the molecule, which affects its ability to fit into the binding pockets of target receptors.

Upon binding to their molecular targets, such as adrenergic or serotonin receptors, these derivatives can modulate intracellular signaling pathways. As these receptors are predominantly GPCRs, their activation or inhibition influences the activity of adenylyl cyclase, phospholipase C, and various ion channels. This leads to changes in the concentration of second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), ultimately altering neuronal excitability and neurotransmitter release. For instance, the interaction with α-adrenergic receptors can influence cardiovascular function through the modulation of smooth muscle contraction and neurotransmitter feedback loops. ingentaconnect.comingentaconnect.com

The functional outcome of the receptor interaction can be either agonistic or antagonistic. Studies on certain aroxyethylamine derivatives indicate that they possess adrenolytic properties, functioning as antagonists at α- and β-adrenergic receptors. ingentaconnect.comingentaconnect.com This antagonist activity is responsible for effects such as hypotension observed in preclinical studies. ingentaconnect.com

For other receptor systems, the activity can vary. In the broader class of phenoxyalkylamines, specific structural modifications can convert a compound from a potent serotonin receptor agonist into an antagonist. This highlights that while the this compound scaffold determines the general targeting profile, the ultimate functional activity (agonist vs. antagonist) at a given receptor subtype is dictated by the complete molecular structure of the specific derivative.

Receptor Binding and Ligand Affinity Studies

To quantify the interaction between this compound derivatives and their molecular targets, radioligand binding assays are employed. These studies determine the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Systematic investigations have been performed on aroxyethylamine derivatives to determine their binding affinities for various adrenoceptor subtypes. A study on several aroxyethylamine compounds containing a (2-methoxy)-phenylpiperazine moiety revealed significant affinity for α1- and α2-adrenoceptors, with lower affinity for β1-adrenoceptors. ingentaconnect.com For example, compound 4 (see table below) showed a Ki value of 87.5 nM at the α1-adrenoceptor. ingentaconnect.com

While specific binding data for this compound itself is not extensively documented in publicly available literature, research on the broader class of [2-(ω-phenylalkyl)phenoxy]alkylamines has demonstrated affinity for both serotonin-2 (5-HT2) and dopamine-2 (D2) receptors. nih.gov Derivatives containing cyclic amine moieties like pyrrolidine showed particularly high affinity for 5-HT2 receptors. nih.gov This suggests that bromo-substituted analogues are promising candidates for targeting serotonergic and dopaminergic systems.

| Compound | Structure | α1-Adrenoceptor Ki (nM) | α2-Adrenoceptor Ki (nM) | β1-Adrenoceptor Ki (nM) |

|---|---|---|---|---|

| Compound 4 | 1-[2-(2,6-Dimethyl-phenoxy)-ethyl]-4-(2-methoxy-phenyl)-piperazine | 87.5 | 252.3 | 9800 |

| Compound 7 | 1-[2-(4-Methyl-phenoxy)-ethyl]-4-(2-methoxy-phenyl)-piperazine | 84.6 | 282.1 | 3100 |

The research focus for this compound derivatives has predominantly been on established neurotransmitter receptor systems due to their structural similarities to known neuropharmacological agents. ingentaconnect.comnih.gov However, the chemical scaffold is versatile and holds potential for interacting with other, less conventional biological targets.

The exploration of novel targets for this class of compounds is an area of ongoing interest. The introduction of specific functional groups could, for example, direct their activity towards enzymes, ion channels, or other receptor families. The rich chemical space offered by these derivatives warrants broader screening campaigns to uncover new biological activities and potential therapeutic applications beyond the central nervous system.

Therapeutic Area Exploration

Derivatives of this compound have shown potential in the field of neurological disorders. Research suggests that the structural characteristics of these compounds may allow them to modulate neurotransmitter systems. For instance, [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride has been investigated for its binding affinity to various biological receptors, including those within the central nervous system. Its ability to interact with neurotransmitter receptors makes it a candidate for further pharmacological studies in the context of neurological diseases. The core 2-phenethylamine scaffold is a well-established motif in neuroscience, being present in endogenous catecholamines like dopamine and norepinephrine, which are crucial for functions such as mood and voluntary movement. mdpi.com The exploration of derivatives of this scaffold continues to be a strategy in the discovery of new treatments for neurological conditions. nih.govresearchgate.net

A significant area of investigation for this compound derivatives has been their potential as anticancer agents. Various studies have synthesized and evaluated these compounds against a range of human cancer cell lines, revealing promising activity.

A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and tested for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. nih.gov The findings indicated that derivatives featuring halogens on the aromatic ring demonstrated notable anticancer and anti-inflammatory activity. nih.govnih.gov Specifically, compound 3c , N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited significant anticancer, anti-inflammatory, and analgesic properties, suggesting its potential for further development as a therapeutic agent. nih.gov

In another study, the synthesis of 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, a related compound, and its evaluation against the MCF-7 breast cancer cell line yielded a moderate level of activity. researchgate.net Other research on acridine (B1665455) derivatives also highlighted compounds with good anticancer activity against a panel of human cancer cell lines including breast (MCF-7), liver (HEP-2), colon (COLO-205, 502713, HCT-15), lung (A-549), and neuroblastoma (IMR-32). researchgate.net Similarly, novel 2-phenazinamine derivatives were synthesized and evaluated, with some compounds showing good anticancer activity against various cancer cell lines, including K562 (human chronic myelogenous leukemia) and HepG2 (human hepatocellular carcinoma). nih.gov

The table below summarizes the anticancer activity of selected this compound derivatives and related structures.

| Compound | Cancer Cell Line(s) | Activity |

|---|---|---|

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | MCF-7 (Breast), SK-N-SH (Neuroblastoma) | Exhibited significant anticancer activity. nih.gov |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | Showed moderate activity with an IC50 of 42.19 µg/mL. researchgate.net |

| Acridine derivatives (3g, 3m, 5g) | MCF-7, HEP-2, COLO-205, A-549, IMR-32 | Demonstrated good anticancer activity at a concentration of 1 x 10-5M. researchgate.net |

| 2-chloro-N-(phenazin-2-yl)benzamide (4) | K562 (Leukemia), HepG2 (Hepatocellular carcinoma) | Possessed a potent anticancer effect comparable to cisplatin. nih.gov |

The anti-inflammatory and analgesic properties of this compound derivatives have also been a focus of research. A study on 2-(substituted phenoxy) acetamide (B32628) derivatives revealed that compounds with halogens on the aromatic ring showed favorable anti-inflammatory activity. nih.govnih.gov Compound 3c , N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was noted for its combined anticancer, anti-inflammatory, and analgesic activities. nih.gov

Other research on different but related chemical scaffolds has also shown promise. For example, a series of pyrimidine (B1678525) derivatives were synthesized and screened for their anti-inflammatory and analgesic activities. niscpr.res.in While not direct derivatives of this compound, this research highlights the broader potential of related structures. In this study, compounds 10 and 14 exhibited 40% and 39% anti-inflammatory activity, respectively, and compound 11 showed 75% analgesic activity at a dose of 100 mg/kg. niscpr.res.in

The table below presents findings on the anti-inflammatory and analgesic activities of related derivatives.

| Compound | Activity Type | Key Findings |

|---|---|---|

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | Anti-inflammatory, Analgesic | Exhibited notable activity. nih.gov |

| Pyrimidine derivative (Compound 10) | Anti-inflammatory | Showed 40% activity at 100 mg/kg. niscpr.res.in |

| Pyrimidine derivative (Compound 14) | Anti-inflammatory | Showed 39% activity at 100 mg/kg. niscpr.res.in |

| Pyrimidine derivative (Compound 11) | Analgesic | Showed 75% activity at 100 mg/kg. niscpr.res.in |

Derivatives of this compound and related compounds have been evaluated for their antimicrobial properties against a variety of bacterial and fungal pathogens.

Research on 2-phenoxy-benzo[g] niscpr.res.innih.govtriazolo[1,5-a]quinazoline derivatives demonstrated that several compounds exhibited high activity against both Gram-positive and Gram-negative bacterial strains, as well as various fungal strains. nih.gov Another study on 2-(1H-indol-3-yl)ethylthiourea derivatives found that some compounds showed significant inhibition against Gram-positive cocci. nih.gov

The antimicrobial screening of various other heterocyclic compounds has also provided insights into the potential of related structures. For example, some newly synthesized thiazole (B1198619) derivatives showed promising antimicrobial activity against Gram-positive bacteria. fabad.org.tr Furthermore, a series of 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives demonstrated potent antibacterial activity against Xanthomonas oryzae pv. oryzae. wjbphs.com

The table below highlights the antimicrobial efficacy of selected related derivatives.

| Compound Class | Target Organisms | Key Findings |

|---|---|---|

| 2-phenoxy-benzo[g] niscpr.res.innih.govtriazolo[1,5-a]quinazolines | Gram-positive & Gram-negative bacteria, Fungi | Compounds 6-8, 11, 12, and 14-16 showed the highest activities. nih.gov |

| 2-(1H-indol-3-yl)ethylthiourea derivatives | Gram-positive cocci | Compound 6 showed significant inhibition. nih.gov |

| Thiazole derivatives | Gram-positive bacteria (e.g., S. aureus) | Some derivatives were found to be effective antimicrobial agents. fabad.org.tr |

| 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives | Xanthomonas oryzae pv. oryzae | Several compounds demonstrated potent antibacterial activity. wjbphs.com |

Cellular and Biochemical Pathway Investigations

The this compound scaffold is utilized in biochemical studies to understand amine transport and metabolism. These investigations help elucidate how amines interact within biological systems and their subsequent metabolic pathways. The study of biogenic amine transporters is crucial for understanding the mechanisms of action of various drugs, including those that modulate neurotransmitter levels. Research in this area often involves comparing the effects of compounds on transporter binding and uptake assays to better characterize their pharmacological profile. nih.gov The development of novel ligands for transporters, such as the serotonin transporter (SERT), is an active area of research for developing imaging agents and therapeutics for conditions like depression. nih.gov

Exploration of Cytotoxic Effects in In Vitro Models

The cytotoxic potential of derivatives of this compound has been a subject of scientific inquiry, with various studies exploring their effects on different cancer cell lines. Research has indicated that structural modifications to the parent compound can lead to significant cytotoxic activity.

In vitro studies have demonstrated that compounds structurally related to this compound can exhibit notable cytotoxicity against a range of cancer cell lines. For instance, some analogous compounds have shown efficacy against breast cancer (MCF-7) and T-cell leukemia (Jurkat) cell lines, with IC50 values in the micromolar range, suggesting their potential as anticancer agents. Similarly, other phenoxy acetamide derivatives have been evaluated for their in vitro cytotoxicity against human breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines using the sulforhodamine B (SRB) assay. nih.gov The results are often reported as the percentage of growth of treated cells compared to untreated controls. nih.gov

Further investigations into related structures, such as 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives bearing N,N-diethylaminoethoxy, piperidinylethoxy, or morpholinylethoxy groups, have also revealed cytotoxic activities against several human cancer cell lines. researchgate.net These include MCF-7 (ER positive breast cancer), MDA-MB231 (ER-negative breast cancer), T47D (human ductal breast epithelial tumor), A549 (adenocarcinomic human alveolar basal epithelial), and HeLa (human cervix adenocarcinoma) cells, with activities evaluated using the MTT assay. researchgate.net

The presence of specific functional groups appears to influence the cytotoxic profile. For example, in a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, those containing halogens on the aromatic ring showed favorable anticancer activity. nih.gov The substitution pattern on the quinoline (B57606) core has also been shown to significantly impact cytotoxicity against Caco-2 cell lines. brieflands.com

It is important to note that while some derivatives show promising cytotoxic effects against cancer cells, their toxicity against normal cell lines is also a critical aspect of investigation. For instance, some benzothiazole (B30560) derivatives that were effective against M. tuberculosis showed low cytotoxicity when evaluated on the THP-1 cell line. rsc.org

Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives and Related Compounds

| Compound/Derivative Class | Cell Line(s) | Assay | Key Findings | Reference(s) |

| Structurally similar compounds to [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride | MCF-7 (breast cancer), Jurkat (T-cell leukemia) | Not specified | Exhibited significant cytotoxicity with IC50 values in the micromolar range. | |

| 2-(Substituted phenoxy) acetamide derivatives | MCF-7 (breast cancer), SK-N-SH (neuroblastoma) | SRB assay | Halogenated derivatives showed notable anticancer activity. | nih.gov |

| 1,2-Diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives | MCF-7, MDA-MB231, T47D, A549, HeLa | MTT assay | Showed satisfactory activity against HeLa cells with IC50 values from 1.93 to 33.84 µM. | researchgate.net |

| 2-(4-Iodo-phenoxy)-phenylamine | HeLa, MCF-7 | Not specified | Induces apoptosis at concentrations above 10 µM. | |

| Benzothiazole derivatives | THP-1 | Not specified | Low cytotoxicity observed. | rsc.org |

Enzyme Inhibition and Activation Studies

The interaction of this compound derivatives with various enzymes is a key area of pharmacological investigation. The structural features of these compounds, including the phenoxy-ethylamine backbone and the bromine substituent, can influence their binding affinity and modulatory effects on enzyme activity.

Derivatives of the broader phenoxy-ethylamine class have been explored for their effects on several enzyme systems. For example, chalcone (B49325) derivatives, which share some structural similarities, are known to be effective inhibitors of inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com Specifically, certain pyrazole (B372694) derivatives have shown potent and selective inhibition of COX-II. acs.org

The potential for enzyme inhibition extends to other therapeutic areas. For instance, various heterocyclic compounds, some bearing structural resemblances to the core scaffold, have been investigated as inhibitors of enzymes crucial for microbial survival or disease progression. nih.gov This includes enzymes like l-glutamine: d-fructose-6-phosphate amidotransferase, a target for antifungal agents. wjbphs.comresearchgate.net

Furthermore, research into related structures has revealed inhibitory activity against other important enzymes. For example, some 1,2,4-triazole (B32235) derivatives have demonstrated excellent to good inhibitory activities on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. researchgate.net The mechanism of action often involves the compound acting as a ligand for the enzyme, thereby modulating its activity and subsequent biological pathways.

While direct studies on this compound itself are limited in the public domain, the activities of structurally related compounds suggest that its derivatives could be promising candidates for targeted enzyme inhibition or activation studies.

Table 2: Enzyme Inhibition by Compounds Structurally Related to this compound

| Compound Class | Target Enzyme(s) | Key Findings | Reference(s) |

| Chalcone Derivatives | Cyclooxygenase (COX), Lipooxygenase (LOX) | Effective inhibitors of these inflammatory enzymes. | mdpi.com |

| Pyrazole Derivatives | COX-II | Potent and selective inhibition observed. | acs.org |

| Thiazole Derivatives | l-glutamine: d-fructose-6-phosphate amidotransferase | Potential inhibitors, suggesting antifungal applications. | wjbphs.comresearchgate.net |

| 1,2,4-Triazole Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Showed excellent to good inhibitory activities. | researchgate.net |

Computational and Theoretical Studies

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as 2-(2-Bromo-phenoxy)-ethylamine, and a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities

For this compound, molecular docking simulations would be employed to predict how it fits into the binding site of various potential biological targets. The simulation calculates the binding energy, which is a proxy for binding affinity. A lower, more negative binding energy suggests a more stable and potentially potent interaction.

The process involves:

Preparation of the Ligand: A 3D model of this compound is generated and its energy is minimized to achieve the most stable conformation.

Identification of the Target: A protein of interest is selected, and its 3D structure is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Software algorithms place the ligand into the active site of the protein in numerous possible orientations and conformations.

Scoring and Analysis: Each "pose" is scored based on a function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the specific interactions. For instance, a study on a different bromo-phenoxy derivative used molecular docking to validate its antioxidant function by identifying strong binding energy and favorable interactions with the target protein nih.gov.

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, computational analysis would identify its key pharmacophoric features, which likely include:

Hydrogen Bond Acceptors: The oxygen atom of the phenoxy ether and the nitrogen atom of the ethylamine (B1201723) group.

Hydrogen Bond Donors: The primary amine group (-NH2).

Aromatic Ring: The brominated phenyl ring, which can participate in pi-pi stacking or hydrophobic interactions.

Hydrophobic Center: The bromine atom adds to the lipophilicity of the aromatic ring.

A conformational analysis would be performed to propose a putative bioactive conformation that fulfills the criteria for a specific pharmacophore model, as has been done for other phenoxyethylamine frameworks to understand their interaction with dopamine (B1211576) receptors nih.gov.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital for weeding out candidates with poor ADME profiles early in the drug discovery process nih.gov.

Assessment of Drug-Likeness and Oral Bioavailability

Drug-likeness is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug. A common method for this assessment is "Lipinski's Rule of Five."

For this compound, these properties would be calculated using various software platforms. While specific predicted values for this exact molecule are not available, an illustrative table based on typical computational outputs is shown below.

| Property (Lipinski's Rule) | Rule for Good Oral Bioavailability | Predicted Value for this compound (Illustrative) | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 g/mol | 218.08 g/mol | Yes |

| Log P (Lipophilicity) | ≤ 5 | 2.5 | Yes |

| Hydrogen Bond Donors | ≤ 5 | 1 (from -NH2) | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 2 (O and N atoms) | Yes |

Based on these illustrative predictions, this compound would be expected to comply with Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability.

Prediction of Metabolic Pathways and Stability

Computational tools can predict the metabolic fate of a compound by identifying which sites on the molecule are most susceptible to modification by metabolic enzymes, particularly the cytochrome P450 (CYP) family nih.govresearchgate.net. For this compound, potential metabolic transformations include:

N-dealkylation: Removal of the ethyl group.

Oxidative deamination: Conversion of the amine to an aldehyde.

Aromatic hydroxylation: Addition of a hydroxyl group to the bromo-phenyl ring.

O-dealkylation: Cleavage of the ether bond.

Predictive models can also determine if the compound is likely to be a substrate or an inhibitor of specific CYP isoforms (e.g., CYP3A4, CYP2D6), which is critical for assessing potential drug-drug interactions mdpi.com. The stability of the compound in the presence of liver microsomes can also be computationally estimated.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates one or more chemical properties (descriptors) to the activity of the compounds.

To build a QSAR model for a series of phenoxy-ethylamine derivatives, including this compound, researchers would:

Synthesize and test a series of structurally related analogs for a specific biological activity.

Calculate a variety of molecular descriptors for each compound. These can include: